Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate
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Overview
Description
Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate is a chemical compound known for its unique structure and properties. It contains three iodine atoms, an amino group, and a butyrate moiety, making it a compound of interest in various scientific fields. Its molecular formula is C11H11I3NNaO2, and it has a molecular weight of approximately 592.914 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate typically involves the iodination of a benzyl compound followed by the introduction of an amino group and subsequent reaction with butyric acid. The process can be summarized as follows:
Iodination: A benzyl compound is treated with iodine and a suitable oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.
Amination: The triiodobenzyl compound is then reacted with an amine source to introduce the amino group at the 3-position.
Butyrate Formation: Finally, the amino-triiodobenzyl compound is reacted with butyric acid or its derivatives to form the butyrate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atoms can be reduced to form less iodinated compounds.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of less iodinated compounds.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound may facilitate binding to specific sites, while the amino and butyrate groups can interact with other functional groups in the target molecules. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Iopanoic Acid: Another iodinated compound used in medical imaging.
Ethyl 2-(3-amino-2,4,6-triiodophenyl)methylbutanoate: A structurally similar compound with different ester groups.
2-(3-Amino-2,4,6-triiodophenyl)propionic Acid: Similar in structure but with a propionic acid moiety instead of butyric acid.
Uniqueness: Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate is unique due to its specific combination of iodine atoms, amino group, and butyrate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2497-78-1 |
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Molecular Formula |
C11H11I3NNaO2 |
Molecular Weight |
592.91 g/mol |
IUPAC Name |
sodium;2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |
InChI |
InChI=1S/C11H12I3NO2.Na/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14;/h4-5H,2-3,15H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
LEXZDSSHLHPSQC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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